

# 4-Bromo-3-formylbenzonitrile CAS number

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## Compound of Interest

Compound Name: **4-Bromo-3-formylbenzonitrile**

Cat. No.: **B1291470**

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An In-depth Technical Guide to **4-Bromo-3-formylbenzonitrile**

CAS Number: 89003-95-2

This technical guide provides a comprehensive overview of **4-Bromo-3-formylbenzonitrile**, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

## Chemical and Physical Properties

**4-Bromo-3-formylbenzonitrile** is a solid organic compound with the chemical formula  $C_8H_4BrNO$ .<sup>[1]</sup> Its structure incorporates a benzonitrile core with bromo and formyl (aldehyde) substituents, making it a versatile building block for a variety of chemical transformations. The quantitative properties of this compound are summarized in the table below.

Property	Value	Source
CAS Number	89003-95-2	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrNO	<a href="#">[1]</a>
Molecular Weight	210.03 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
Melting Point	149-151 °C	ECHEMI
Boiling Point	254 °C	ECHEMI
Density	1.659 g/cm <sup>3</sup>	ECHEMI
Flash Point	107 °C	ECHEMI
Solubility	Information not readily available	
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C.	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

**4-Bromo-3-formylbenzonitrile** can be synthesized through various routes. A common method involves the oxidation of the corresponding methyl group of 4-bromo-3-methylbenzonitrile. Below is a representative experimental protocol.

### Protocol 1: Synthesis of 4-Bromo-3-formylbenzonitrile from 4-bromo-3-methylbenzonitrile

This synthesis involves a two-step process: bromination of the methyl group followed by hydrolysis to the aldehyde.

#### Step 1: Bromination of 4-bromo-3-methylbenzonitrile

- Dissolve 4-bromo-3-methylbenzonitrile (10.0 g, 49.5 mmol) in carbon tetrachloride (200 mL).

- Add N-bromosuccinimide (NBS) (8.81 g, 49.5 mmol) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) (414 mg, 5 mol%).
- Reflux the reaction mixture for 3 hours.
- After cooling, add water and extract the product with chloroform.
- Wash the organic layer with brine and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude 4-bromo-3-(bromomethyl)benzonitrile.

#### Step 2: Hydrolysis to **4-Bromo-3-formylbenzonitrile**

- To the crude product from Step 1, add dimethylformamide (DMF) (150 mL) and sodium acetate (20.5 g, 250 mmol).
- Stir the mixture overnight at 80°C.
- After the reaction, add water and extract with ether.
- Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- To the residue, add methanol (150 mL) and 1 M sodium hydroxide solution (50 mL) and stir for 1 hour at room temperature.
- Concentrate the mixture to approximately one-third of its volume.
- Add water and hydrochloric acid, then extract with ethyl acetate.
- Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent and purify the residue by silica gel column chromatography to obtain **4-Bromo-3-formylbenzonitrile**.

# Applications in Drug Discovery and Organic Synthesis

**4-Bromo-3-formylbenzonitrile** is a valuable intermediate in the synthesis of biologically active molecules. Its bromo and formyl groups provide handles for a variety of cross-coupling and derivatization reactions.

## Suzuki-Miyaura Coupling Reactions

The bromo substituent on the aromatic ring makes **4-Bromo-3-formylbenzonitrile** an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceutical drugs.

## Protocol 2: General Procedure for Suzuki-Miyaura Coupling

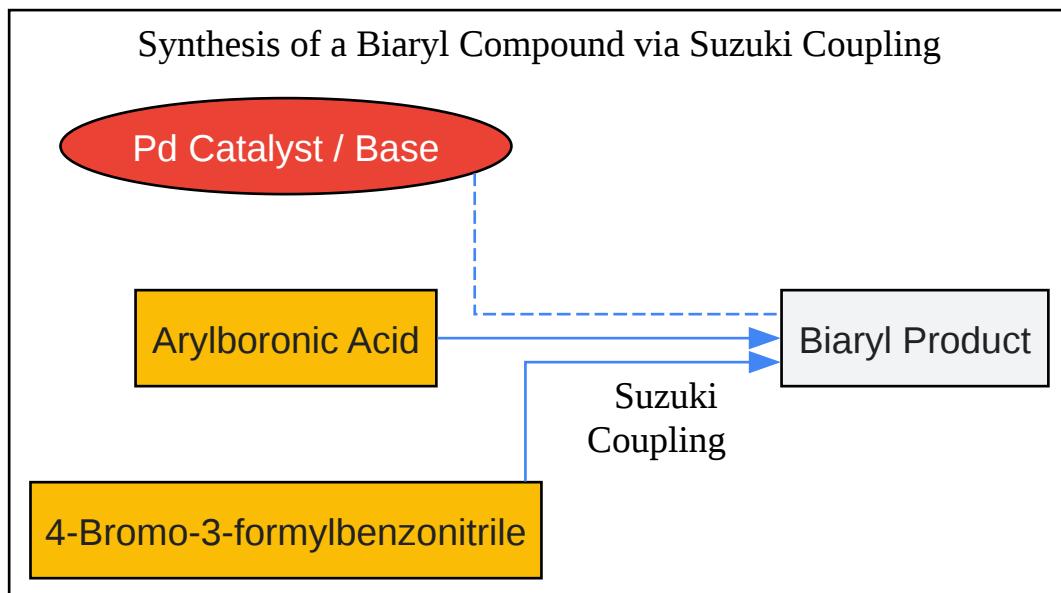
- To a dry reaction flask, add **4-Bromo-3-formylbenzonitrile** (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (3.0 eq), and a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 3-5 mol%).
- Seal the flask and purge with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent (e.g., a mixture of toluene, ethanol, and water).
- Heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and perform an aqueous workup.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers, concentrate, and purify the product by column chromatography.

## Role in the Synthesis of Pharmaceutical Agents

**4-Bromo-3-formylbenzonitrile** is a key building block in the synthesis of various pharmaceutical agents, including inhibitors of fibroblast growth factor receptor 1 (FGFR1), which are being investigated for the treatment of non-small cell lung cancer.

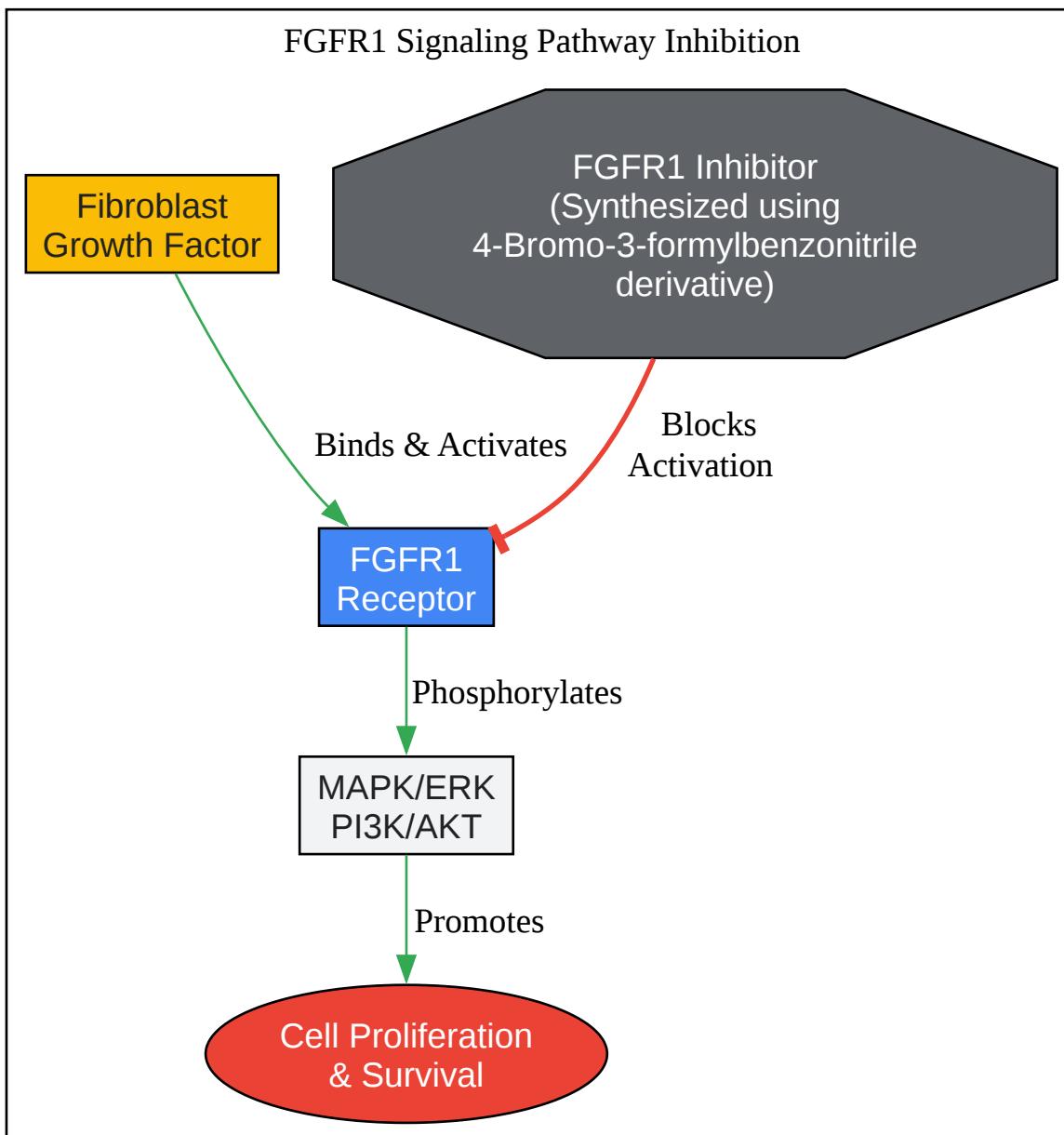
## Visualizing Synthetic Pathways and Logical Relationships

To better illustrate the utility of **4-Bromo-3-formylbenzonitrile**, the following diagrams, generated using the DOT language, depict a typical synthetic workflow and its connection to a signaling pathway.



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Synthetic workflow for a Suzuki coupling reaction.



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Inhibition of the FGFR1 signaling pathway.

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## References

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- 2. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
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